

ilaprazole sodium metabolic stability CYP polymorphism

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Compound Focus: Ilaprazole sodium

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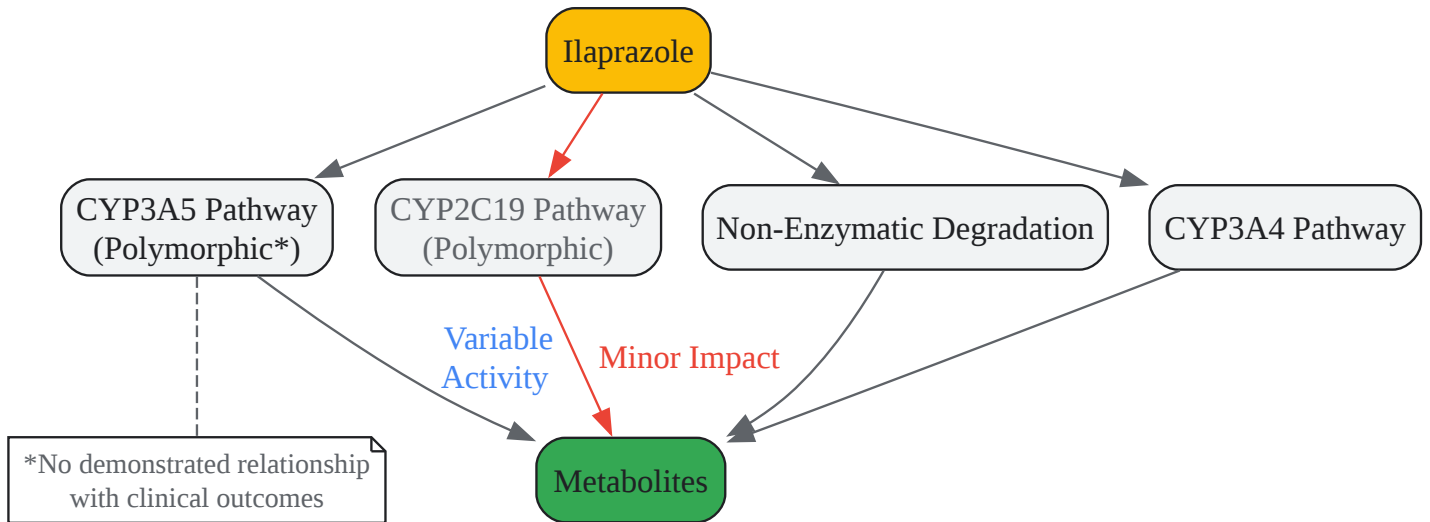
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Metabolic Pathways & Polymorphism Influence

Ilaprazole is metabolized through several pathways, which reduces the overall impact of any single genetic polymorphism on its effectiveness.

Metabolic Pathway/Enzyme	Role in Ilaprazole Metabolism	Impact of Genetic Polymorphism
CYP3A4/CYP3A5	Primary metabolic pathway [1] [2]	CYP3A5 polymorphisms cause pharmacokinetic variability, but no clear relationship with clinical outcomes is demonstrated [1].
CYP2C19	Minor pathway [1] [2]	No correlation found between CYP2C19 genotypes (including *2, *3) and ilaprazole metabolism [1].
Non-enzymatic Degradation	Significant pathway; drug is chemically unstable in GI environment [3] [2]	Not applicable.

The following diagram illustrates the key metabolic pathways for ilaprazole and the points where genetic variations have a documented effect.



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Comparative Metabolic Data

The table below summarizes key experimental findings on ilaprazole's metabolism and stability compared to other PPIs.

Aspect	Experimental Findings for Ilaprazole	Comparison with Other PPIs
CYP2C19 Dependence	No correlation between AUC(0–∞) or Cmax and CYP2C19 genotypes [1]. In vitro: hardly metabolized by CYP2C19 [2].	Omeprazole/esomeprazole metabolism significantly dependent on CYP2C19, leading to variable exposure [2] [4].
Drug-Drug Interaction (with Clopidogrel)	Limited, non-clinically relevant effect on clopidogrel's antiplatelet activity in healthy volunteers [2].	Omeprazole causes ~40% reduction in active clopidogrel metabolite and significantly decreases antiplatelet effect [2].

Aspect	Experimental Findings for Ilaprazole	Comparison with Other PPIs
Chemical Stability	Extreme instability in gastrointestinal environment; degrades rapidly at 37°C and physiological pH [3]. Degradation also a challenge during storage [5].	Similar instability challenges reported for other PPIs (e.g., rabeprazole sodium) [3].
Intestinal Absorption	High and stable absorption efficiency across intestinal segments; duodenum is the best absorption site [3].	Rabeprazole sodium showed lower absorption efficiency under the same experimental conditions [3].

Key Experimental Protocols

The following methodologies are critical for investigating ilaprazole's metabolic stability.

- **Pharmacokinetic & Pharmacogenetic Clinical Study [1]**
 - **Objective:** To investigate the kinetic characteristics of ilaprazole and their association with CYP3A5 and CYP2C19 polymorphisms.
 - **Protocol:** 21 healthy Chinese subjects were selected and grouped based on their CYP3A53 genotypes. They received a single 10 mg oral dose of ilaprazole. Plasma concentrations of ilaprazole and its metabolites were monitored over 48 hours using a validated LC-MS/MS method. All subjects were also genotyped for CYP2C192 and CYP2C19*3.
- **In Situ Intestinal Absorption Study in Rats [3]**
 - **Objective:** To study the intestinal absorption behavior of PPIs, considering their extreme instability.
 - **Protocol:** A modified *in situ* intestine absorption model in rats was developed. The perfusate was maintained at 4°C outside the intestine but warmed to physiological temperature only when passing through the intestinal segment via a heat exchanger. This ensured high stability of the PPIs during the perfusion experiment. Apparent permeability coefficients and steady-state plasma concentrations were measured and compared after perfusion in different intestinal segments (duodenum, jejunum, ileum, and colon).
- **Drug-Drug Interaction Clinical Study [2]**

- **Objective:** To determine the impact of ilaprazole on the antiplatelet effect of clopidogrel.
- **Protocol:** An open-label, randomized crossover trial was conducted with 40 healthy volunteers. Participants received either clopidogrel (75 mg) alone or in combination with ilaprazole (10 mg) for 7 days. The primary outcome was maximal platelet aggregation (MPA) in response to adenosine diphosphate, measured by light transmission aggregometry.

Key Advantages for Development

Ilaprazole's distinct metabolic profile offers tangible benefits for drug development, particularly in minimizing variability and interactions.

- **More Predictable Exposure:** Reduced reliance on CYP2C19 may lead to less inter-patient variability in drug exposure based on genetics, potentially making the dosing regimen more reliable across diverse populations [1] [2].
- **Reduced Interaction Potential:** The minimal dependence on CYP2C19 is a key advantage when co-prescribed with clopidogrel, avoiding the significant drug-drug interaction observed with older PPIs like omeprazole [2]. Its primary metabolism by CYP3A4 still warrants attention for interactions with strong inhibitors or inducers of this enzyme.
- **Addressing Stability Challenges:** While ilaprazole shares the chemical instability of other PPIs, research into novel formulations like cocrystals with xylitol shows promise in improving storage stability at room temperature and enhancing dissolution rates [5].

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